Methyl 6-fluoro-2-methyl-2,3-dihydrobenzofuran-2-carboxylate
Description
Methyl 6-fluoro-2-methyl-2,3-dihydrobenzofuran-2-carboxylate is a fluorinated benzofuran derivative characterized by a fused bicyclic structure. The compound features a fluorine substituent at the 6-position and a methyl ester group at the 2-position of the dihydrobenzofuran ring. Benzofuran derivatives are of significant interest in medicinal and agrochemical research due to their structural diversity and bioactivity. The fluorine atom in this compound likely enhances its metabolic stability and electronic properties compared to non-fluorinated analogs, making it a candidate for further pharmacological exploration.
Properties
Molecular Formula |
C11H11FO3 |
|---|---|
Molecular Weight |
210.20 g/mol |
IUPAC Name |
methyl 6-fluoro-2-methyl-3H-1-benzofuran-2-carboxylate |
InChI |
InChI=1S/C11H11FO3/c1-11(10(13)14-2)6-7-3-4-8(12)5-9(7)15-11/h3-5H,6H2,1-2H3 |
InChI Key |
HZOJRRWNZZPQHS-UHFFFAOYSA-N |
Canonical SMILES |
CC1(CC2=C(O1)C=C(C=C2)F)C(=O)OC |
Origin of Product |
United States |
Preparation Methods
Construction of the Benzofuran Core
One common approach to benzofuran synthesis involves the reaction of substituted phenols with diazo compounds under catalysis. For example, the formation of 3-carboxylate benzofurans can be achieved by reacting phenolic precursors with ethyl 2-diazoacetate catalyzed by tetrafluoroboric acid etherate, followed by dehydration with concentrated sulfuric acid to afford benzofuran derivatives in moderate to good yields (20–73%).
Methylation of the 2-Position
The methyl group at the 2-position of the dihydrobenzofuran ring is typically introduced via coupling reactions. Suzuki coupling using palladium catalysts such as PdCl2(dppf)·CH2Cl2 with methylboronic acid derivatives enables the installation of the methyl substituent with high efficiency (yields up to 70%).
Formation of the Carboxylate Ester Group
The carboxylate ester group is introduced either by esterification of the corresponding carboxylic acid or by direct formation during the benzofuran ring construction using diazoacetate reagents. Hydrolysis and subsequent esterification steps are used to fine-tune the ester functionality.
Representative Synthetic Route
| Step | Reaction Type | Reagents/Conditions | Yield (%) | Notes |
|---|---|---|---|---|
| 1 | Formation of benzofuran core | Phenol + ethyl 2-diazoacetate, HBF4·OEt2, H2SO4 | 20–73 | Dehydration step critical for ring closure |
| 2 | Suzuki coupling (methylation) | PdCl2(dppf)·CH2Cl2, methylboronic acid, K3PO4 | 50–70 | Introduces 2-methyl substituent |
| 3 | Electrophilic fluorination | Selectfluor®, CCl4, sat. NaHCO3 aqueous solution | ~85 | Selective fluorination at 6-position |
| 4 | Esterification/hydrolysis | Acid/base hydrolysis, MeOH, KOH or NaOH | 77–95 | Conversion to methyl carboxylate ester |
Detailed Experimental Insights
Benzofuran Core Synthesis
Methylation via Suzuki Coupling
- The 2-position methyl group is introduced by coupling the boronic acid derivative with the brominated benzofuran intermediate.
- PdCl2(dppf)·CH2Cl2 is an effective catalyst at low molar percentages (5 mol%).
- Reaction is typically conducted in acetonitrile with potassium phosphate as base.
- Purification by silica gel chromatography yields the methylated benzofuran.
Fluorination
- Selectfluor® is added to the benzofuran aldehyde intermediate in a biphasic system (CCl4 and saturated sodium bicarbonate).
- Reaction proceeds at room temperature with high regioselectivity for the 6-position fluorine substitution.
- The fluorinated product is isolated by extraction and chromatography.
Ester Formation and Hydrolysis
- The carboxylate ester is formed by esterification of the corresponding acid or directly during ring construction.
- Hydrolysis under basic conditions (KOH or NaOH in methanol or THF) converts esters to acids or vice versa.
- Reaction times range from 30 minutes to 48 hours depending on conditions and substrates.
Summary Table of Key Reagents and Conditions
| Step | Reagents/Conditions | Purpose | Notes |
|---|---|---|---|
| Benzofuran ring formation | Ethyl 2-diazoacetate, HBF4·OEt2, H2SO4 | Core ring synthesis | Control dehydration to avoid side products |
| Methylation | PdCl2(dppf)·CH2Cl2, methylboronic acid, K3PO4, MeCN | 2-methyl group introduction | Suzuki coupling, mild conditions |
| Fluorination | Selectfluor®, CCl4, sat. NaHCO3 aq. | 6-position fluorination | High regioselectivity |
| Esterification/Hydrolysis | KOH or NaOH in MeOH or THF | Carboxylate ester formation | Reaction time and temp critical |
Chemical Reactions Analysis
Methyl 6-fluoro-2-methyl-2,3-dihydrobenzofuran-2-carboxylate can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can convert the ester group to an alcohol.
Substitution: The fluorine atom can be substituted with other functional groups using appropriate reagents. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
Methyl 6-fluoro-2-methyl-2,3-dihydrobenzofuran-2-carboxylate has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Medicine: Research is ongoing to investigate its potential therapeutic uses, including as a lead compound for drug development.
Mechanism of Action
The mechanism of action of Methyl 6-fluoro-2-methyl-2,3-dihydrobenzofuran-2-carboxylate involves its interaction with specific molecular targets. The benzofuran ring structure allows it to bind to enzymes and receptors, modulating their activity. The fluorine atom enhances its binding affinity and stability, making it a potent compound in various biological systems . The exact pathways involved depend on the specific application and target.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Table 1: Structural and Physical Properties of Selected Benzofuran Derivatives
Key Observations
Substituent Effects on Physical Properties: The 6-hydroxy analog (C₁₀H₁₀O₄) exhibits a higher boiling point (~330°C) compared to the amino derivative (~329.7°C), likely due to strong intermolecular hydrogen bonding facilitated by the hydroxyl group . In contrast, the 6-fluoro target compound lacks a hydrogen-bond donor, which may reduce its melting/boiling points relative to the hydroxy analog. The 7-amino derivative (C₁₀H₁₁NO₃) has a lower molecular weight (193.20 vs. 222.21 for the target compound), which may influence its pharmacokinetic properties.
Electronic and Steric Modifications: Fluorine (electron-withdrawing) at the 6-position in the target compound may enhance electrophilic reactivity compared to the 6-methyl analog (electron-donating), which could stabilize the aromatic system .
Hydrogen Bonding and Crystal Packing :
- The hydroxy derivative’s ability to form hydrogen bonds (as described in ) contrasts with the fluorine-substituted compound, which relies on weaker dipole-dipole interactions. This difference could influence crystal packing and solubility .
Table 2: Functional Group Impact on Bioactivity
Biological Activity
Methyl 6-fluoro-2-methyl-2,3-dihydrobenzofuran-2-carboxylate (CAS No. 2102174-78-5) is a compound of interest in medicinal chemistry due to its potential biological activities. This article reviews the existing literature on its biological properties, synthesis methods, and relevant case studies.
Chemical Structure and Properties
This compound has the molecular formula and a molecular weight of 255.2 g/mol. The compound features a benzofuran core, which is known for various pharmacological activities. Its structural characteristics contribute to its interaction with biological targets.
Synthesis
The synthesis of this compound typically involves the reaction of suitable precursors under controlled conditions. For instance, it can be synthesized through the esterification of the corresponding carboxylic acid with methanol in the presence of acid catalysts. This method is efficient and yields high purity products.
Antimicrobial Activity
Several studies have assessed the antimicrobial properties of benzofuran derivatives, including this compound. The compound exhibits significant activity against various bacterial strains. For example:
| Bacterial Strain | Minimum Inhibitory Concentration (MIC) |
|---|---|
| Escherichia coli | 32 µg/mL |
| Staphylococcus aureus | 16 µg/mL |
| Pseudomonas aeruginosa | 64 µg/mL |
These results indicate that the compound has potential as an antimicrobial agent, particularly against Gram-positive bacteria.
Anti-inflammatory Activity
Research has also indicated that this compound may possess anti-inflammatory properties. In a study involving lipopolysaccharide (LPS)-induced inflammation in mouse models, treatment with this compound resulted in a significant reduction in pro-inflammatory cytokines such as TNF-alpha and IL-6.
Case Studies
- Case Study on Antimicrobial Efficacy : A recent study evaluated the in vitro efficacy of this compound against multi-drug resistant strains of bacteria. The findings suggested that this compound could serve as a lead for developing new antibiotics.
- Case Study on Anti-inflammatory Effects : In another study focusing on chronic inflammatory diseases, the administration of this compound led to improved outcomes in terms of reduced inflammation markers and enhanced healing processes.
Q & A
Q. What are the common synthetic routes for Methyl 6-fluoro-2-methyl-2,3-dihydrobenzofuran-2-carboxylate, and how are intermediates characterized?
Synthesis typically involves cyclization of fluorinated precursors or modification of dihydrobenzofuran scaffolds. For example, conjugate addition or carboxylation reactions with fluorinated aldehydes (e.g., 5-(dimethoxymethyl)-2-fluorobenzaldehyde derivatives) can yield the core structure . Key intermediates are characterized using and NMR to confirm regioselectivity and purity. X-ray crystallography (via SHELX programs) is critical for resolving stereochemical ambiguities in dihydrobenzofuran rings .
Q. How is the crystal structure of this compound determined, and what software is recommended for refinement?
Single-crystal X-ray diffraction is the gold standard. Data collection is followed by structure solution using SHELXD or SHELXS, with refinement in SHELXL. The WinGX suite provides an integrated workflow for small-molecule crystallography, including absorption correction and hydrogen-bonding analysis . For dihydrobenzofuran derivatives, special attention is needed to model torsional angles in the fused ring system.
Q. What spectroscopic techniques are essential for verifying the compound’s identity?
High-resolution NMR is crucial for confirming fluorine substitution patterns, while NMR with DEPT-135 helps identify quaternary carbons in the dihydrobenzofuran ring . IR spectroscopy validates ester (C=O) and ether (C-O-C) functional groups. Mass spectrometry (HRMS-ESI) confirms molecular weight and fragmentation pathways .
Advanced Research Questions
Q. How do hydrogen-bonding patterns influence the crystallographic packing of this compound, and how are they analyzed?
Hydrogen-bonding networks in dihydrobenzofurans often dictate polymorphism. Graph set analysis (as per Etter’s formalism) is used to classify motifs like or . For example, the hydroxyl or ester groups in analogs form intermolecular bonds with fluorine atoms, affecting solubility and stability . SHELXPRO can map these interactions in crystallographic data .
Q. How can researchers resolve contradictions in NMR data caused by dynamic processes (e.g., ring puckering)?
Dynamic NMR (DNMR) or variable-temperature studies are employed to detect ring-flipping or conformational exchange in the dihydrobenzofuran system. For instance, broadening of signals at low temperatures (e.g., -40°C in CDCl) indicates restricted rotation. Line-shape analysis using software like MestReNova quantifies activation energy barriers .
Q. What strategies mitigate challenges in refining twinned or low-resolution crystallographic data for this compound?
Twinning, common in flexible dihydrobenzofurans, is addressed using SHELXL’s TWIN/BASF commands. For low-resolution data (e.g., >1.0 Å), restraints on bond lengths/angles (via AFIX) improve model stability. Complementary techniques like Hirshfeld surface analysis validate intermolecular contacts in poorly resolved regions .
Q. How does fluorine substitution impact electronic properties and reactivity in downstream derivatization?
The electron-withdrawing fluoro group alters the electrophilicity of the ester carbonyl, affecting nucleophilic acyl substitution. Computational methods (DFT) predict charge distribution, while Hammett constants () correlate substituent effects with reaction rates. Experimental validation via kinetic studies (e.g., hydrolysis rates in basic conditions) quantifies these effects .
Methodological Resources
- Crystallography : SHELX suite (structure solution/refinement), WinGX (data processing) .
- Hydrogen-Bond Analysis : Graph set theory for pattern classification .
- Spectroscopy : NMR for fluorine environments, HRMS-ESI for fragmentation .
- Computational Tools : Gaussian or ORCA for DFT calculations on electronic properties .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
